molecular formula C9H19NO3 B019697 tert-Butyl (4-hydroxybutyl)carbamate CAS No. 75178-87-9

tert-Butyl (4-hydroxybutyl)carbamate

Cat. No. B019697
CAS RN: 75178-87-9
M. Wt: 189.25 g/mol
InChI Key: LIYMTLVBAVHPBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl (4-hydroxybutyl)carbamate derivatives involves multiple steps, including esterification, Boc protection, acetonization, reduction, and Corey-Fuchs reaction. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate from L-Serine through a seven-step process, including these key steps, yielded an overall yield of 41% (Tang et al., 2014). Another example is the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate from 4-fluoro-2methoxy-5nitroaniline through steps including acylation, nucleophilic substitution, and reduction, with an overall yield of 81% (Zhao et al., 2017).

Molecular Structure Analysis

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal its occurrence in the 4-enol form and provide insights into the axial orientation of the isobutyl side chain and the molecular packing driven by strong O-H...O=C hydrogen bonds in the crystal structure (Didierjean et al., 2004).

Chemical Reactions and Properties

Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds undergo reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Scientific Research Applications

  • Enantioselective Synthesis : It is used in the enantioselective synthesis of 2-substituted arylpyrrolidines, achieving up to 98% yield and 92% enantioselectivity (Zhou et al., 2019).

  • Intermediate in Organic Synthesis : It serves as an intermediate for preparing 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine (Wu, 2011) and is important for the enantioselective synthesis of carbocyclic analogues of 2′-deoxy-ribonucleotides (Ober et al., 2004).

  • Curtius Rearrangement : This compound is useful in accessing protected amino acids through a mild and efficient one-pot Curtius rearrangement (Lebel & Leogane, 2005).

  • Building Block in Organic Synthesis : It can react with organometallics to give N-(Boc)-protected nitrones (Guinchard et al., 2005).

  • Amidyl-Radical Precursor : It acts as a versatile amidyl-radical precursor for assembling 3-aminochromones under mild conditions (Wang et al., 2022).

  • Herbicide Degradation : In environmental studies, it has been linked to the degradation of the herbicide terbutol on golf courses (Suzuki et al., 1995).

  • Intermediate for Biologically Active Compounds : It is used as an intermediate in compounds like omisertinib (AZD9291) (Zhao et al., 2017).

  • Preparation of Functionalized Amino Silanes : Derivatives of tert-Butyl carbamate can be used for this purpose (Sieburth et al., 1996).

  • Cytotoxic Activity : Certain synthesized derivatives show cytotoxic activity against various human carcinoma cell lines (Tang et al., 2014).

  • Drug Delivery Carriers : Poly(tert-butyl 3,4-dihydroxybutanoate carbonate), a derivative, may serve as a carrier for platinum drugs (Tsai et al., 2016).

  • Crystallography Studies : It has shown similar molecular packing driven by strong hydrogen bonds in crystal structures (Didierjean et al., 2004).

  • Polymer Chemistry : Tert-Butyl (4-hydroxybutyl)carbamate is used in the synthesis of new polymerisable antioxidants (Pan et al., 1998).

Future Directions

The future directions of “tert-Butyl (4-hydroxybutyl)carbamate” could involve further exploration of its synthesis methods and potential applications in medicinal chemistry .

properties

IUPAC Name

tert-butyl N-(4-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h11H,4-7H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYMTLVBAVHPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337857
Record name tert-Butyl N-(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-(4-hydroxybutyl)carbamate

CAS RN

75178-87-9
Record name tert-Butyl N-(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-hydroxybutyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
X Chen, Z Li, X Sun, H Ma, X Chen, J Ren, K Hu - Synthesis, 2011 - thieme-connect.com
The biologically important isothiocyanate sulforaphane (4-isothiocyanatobutyl methyl sulfoxide) was synthesized in six simple steps from commercially available 4-aminobutan-1-ol with …
Number of citations: 30 www.thieme-connect.com
W Jia, A Du, Z Fan, R Zhang, Y Li, Q Shi, L Shi, X Chu - Lwt, 2021 - Elsevier
A special storage container called Mare Nectaris bears a close relationship with Feng-flavor Baijiu quality during aging. The goal of this work is to unveil molecular mechanism of the …
Number of citations: 21 www.sciencedirect.com
F Wang, KJ Frankowski - The Journal of Organic Chemistry, 2022 - ACS Publications
We developed an electrochemical carboamidation sequence that affords either cyclic β-amidoamine products via direct functionalization or linear hydroxybisamide products via a ring …
Number of citations: 2 pubs.acs.org
C Qin, Y Hu, B Zhou, E Fernandez-Salas… - Journal of medicinal …, 2018 - ACS Publications
Proteins of the bromodomain and extra-terminal (BET) family are epigenetics “readers” and promising therapeutic targets for cancer and other human diseases. We describe herein a …
Number of citations: 222 pubs.acs.org
Y Li, J Yang, A Aguilar, D McEachern… - Journal of medicinal …, 2018 - ACS Publications
Human murine double minute 2 (MDM2) protein is a primary endogenous cellular inhibitor of the tumor suppressor p53 and has been pursued as an attractive cancer therapeutic target. …
Number of citations: 222 pubs.acs.org
A Penavic - 2022 - rave.ohiolink.edu
In the recent years, science has faced and is till facing numerous challenges associated with climate changes, environment pollution, food production, and access to inexpensive …
Number of citations: 2 rave.ohiolink.edu
J Shonberg, C Draper-Joyce, SN Mistry… - Journal of Medicinal …, 2015 - ACS Publications
We recently demonstrated that SB269652 (1) engages one protomer of a dopamine D 2 receptor (D 2 R) dimer in a bitopic mode to allosterically inhibit the binding of dopamine at the …
Number of citations: 42 pubs.acs.org
SN Mistry, J Shonberg, CJ Draper-Joyce… - Journal of Medicinal …, 2015 - ACS Publications
Recently, we have demonstrated that N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) (1) adopts a bitopic pose at one …
Number of citations: 50 pubs.acs.org
J Chen, J Wang, T Tu - Chemistry–An Asian Journal, 2018 - Wiley Online Library
By using the commercially available ruthenium pincer complex (Ru‐MACHO‐BH) as a catalyst, the challenging direct hydrogenation of lactams and analogues has been successfully …
Number of citations: 19 onlinelibrary.wiley.com
M Ciba, B Dibnah, BD Hudson… - Journal of Medicinal …, 2023 - ACS Publications
The succinate receptor (SUCNR1) has emerged as a potential target for the treatment of various metabolic and inflammatory diseases, including hypertension, inflammatory bowel …
Number of citations: 4 pubs.acs.org

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